Cas no 2090445-88-6 (3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl-)

3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl- 化学的及び物理的性質
名前と識別子
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- 3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl-
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- インチ: 1S/C9H9FN4O/c1-5-8(10)9(15)14(13-5)6-2-3-7(11)12-4-6/h2-4,8H,1H3,(H2,11,12)
- InChIKey: WTHNMRODNLSYOK-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)C(F)C(=O)N1C1=CC=C(N)N=C1
3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070428-1g |
1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95% | 1g |
¥5180.0 | 2023-03-19 | |
Enamine | EN300-359119-10.0g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-359119-0.1g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-359119-0.25g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
Enamine | EN300-359119-2.5g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-359119-0.05g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
Enamine | EN300-359119-0.5g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
Enamine | EN300-359119-1.0g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-359119-5.0g |
1-(6-aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
2090445-88-6 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 |
3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl- 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl-に関する追加情報
3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl
The compound 2090445-88-6, also known as 3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrazolones, which are well-known for their diverse biological activities and applications in therapeutic development. The structure of this molecule is characterized by a pyrazolone ring system with a fluorine atom at the 4-position and a methyl group at the 5-position, further substituted by a 6-amino-pyridinyl group at the 2-position. These structural features contribute to its unique pharmacological properties and make it an intriguing subject for scientific research.
Recent advancements in chemical synthesis have enabled the efficient construction of complex molecules like 3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to streamline its synthesis. These methods not only enhance the yield but also ensure high purity, which is critical for downstream applications in pharmacology and toxicology studies.
The pyrazolone core of this compound plays a pivotal role in its biological activity. Pyrazolones are known to exhibit anti-inflammatory, antioxidant, and antimicrobial properties due to their ability to interact with various cellular targets. In the case of 2090445-88-6, the presence of a fluorine atom introduces additional electronic effects that can modulate its binding affinity to specific receptors or enzymes. This fluorination is a common strategy in drug design to improve pharmacokinetic profiles, such as increasing lipophilicity and enhancing bioavailability.
The 6-amino-pyridinyl substituent further enriches the functional diversity of this molecule. Amino groups are often involved in hydrogen bonding interactions, which can be crucial for binding to protein targets. Pyridine rings, on the other hand, contribute aromaticity and planarity to the molecule, facilitating π–π interactions that are essential for stabilizing interactions within biological systems.
Recent studies have highlighted the potential of 3H-Pyrazol-3-one derivatives as inhibitors of key enzymes involved in inflammatory pathways. For instance, researchers have demonstrated that such compounds can effectively suppress cyclooxygenase (COX) enzymes, which are central mediators of inflammation and pain. This suggests that 2090445-88-6 could serve as a lead compound for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
In addition to its enzymatic inhibitory properties, this compound has shown promise in modulating cellular signaling pathways associated with neurodegenerative diseases. The ability of 3H-Pyrazol-3-one derivatives to interact with targets such as NMDA receptors or amyloid-beta aggregation has been extensively investigated. These findings underscore the versatility of this molecule across different therapeutic areas.
The synthesis of 3H-Pyrazol-3-one, 2-(6-amino-3-pyridinyl)-4-fluoro-2,4-dihydro-5-methyl typically involves a multi-step process that begins with the preparation of intermediate pyridine derivatives. The subsequent cyclization step forms the pyrazolone ring system, which is then subjected to functionalization reactions to introduce the desired substituents. Optimization of reaction conditions has been critical in achieving high yields and maintaining product quality.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. These tools provide detailed insights into molecular composition and stereochemistry, ensuring that the synthesized material meets rigorous quality standards required for preclinical testing.
In terms of applications beyond basic research, 2090445-88-6 holds potential as a tool compound for studying cellular responses under inflammatory conditions or neurodegenerative states. Its ability to modulate specific signaling pathways makes it valuable for mechanistic studies aimed at understanding disease pathogenesis.
As interest in fluorinated heterocycles continues to grow within the pharmaceutical industry, compounds like 3H-Pyrazol-3-one derivatives are expected to play an increasingly important role in drug discovery pipelines. Their unique combination of structural features and biological activities positions them as promising candidates for addressing unmet medical needs across various therapeutic areas.
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